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molecular formula C14H6O8 B1671176 Ellagic acid CAS No. 476-66-4

Ellagic acid

Cat. No. B1671176
M. Wt: 302.19 g/mol
InChI Key: AFSDNFLWKVMVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266319

Procedure details

Hydrolysis of corilagin with 0.1N HCl was performed for 1 hr and the solution was chromatographed over Sephadex LH-20 using (H2O -MeOH, 10:0-3:7) to give ellagic acid (1H-NMR in DMSO-d6 : δ 7.45, 2H, s), gallic acid (1H-NMR in acetone-d6 : δ 7.14, 2H, s) and glucose (Rf=0.45, cellulose plate, n-BuOH:pyridine:H2O=6:4:3, under aniline hydrogen phthalate spray as brown spot)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([C:10]([O:12][C@@H:13]2[O:18][C@@H:17]3[CH2:19][O:20]C(C4C=C(O)C(O)=C(O)C=4C4C(O)=C(O)C(O)=CC=4C([O:40][C@@H:15]([C@@H:16]3[OH:44])[C@H:14]2[OH:45])=O)=O)=[O:11])=[CH:3][C:4](O)=[C:5]([OH:8])[C:6]=1[OH:7].Cl>>[CH:1]1[C:6]([OH:7])=[C:5]([OH:8])[C:4]2[O:12][C:10](=[O:11])[C:2]3=[CH:1][C:6]([OH:7])=[C:5]([OH:8])[C:4]4[O:12][C:10](=[O:11])[C:2]=1[C:3]=2[C:3]=43.[O:12]=[CH:13][C@@H:14]([C@H:15]([C@@H:16]([C@@H:17]([CH2:19][OH:20])[OH:18])[OH:44])[OH:40])[OH:45]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=CC(=C(C1O)O)O)C(=O)O[C@H]2[C@@H]([C@@H]3[C@@H]([C@H](O2)COC(=O)C=4C=C(C(=C(C4C5=C(C=C(C(=C5O)O)O)C(=O)O3)O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was chromatographed over Sephadex

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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